

Spectroscopic data for 8-Bromo-3-chloroisoquinoline (NMR, IR, MS)

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Compound of Interest

Compound Name: 8-Bromo-3-chloroisoquinoline

Cat. No.: B1373807

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An In-depth Technical Guide to the Spectroscopic Characterization of 8-Bromo-3-chloroisoquinoline

This guide provides a comprehensive technical overview of the spectroscopic methodologies and expected data for the structural elucidation of **8-Bromo-3-chloroisoquinoline**. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It details the rationale behind experimental protocols and offers an expert interpretation of predicted spectroscopic data, establishing a framework for the confident characterization of this and similar halogenated heterocyclic compounds.

While publicly available experimental spectra for **8-Bromo-3-chloroisoquinoline** (CAS 1029720-63-5) are scarce, this guide utilizes established spectroscopic principles and predictive models to present a robust analytical profile. The focus is on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous structure verification.

Molecular Structure and Properties

8-Bromo-3-chloroisoquinoline is a disubstituted isoquinoline with the molecular formula C_9H_5BrClN .^[1] Its structure presents a unique analytical challenge due to the presence of two different halogen atoms, which impart distinct and highly informative signatures in various spectroscopic techniques.

- Molecular Weight: 242.50 g/mol ^[1]

- Monoisotopic Mass: 240.92939 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For **8-Bromo-3-chloroisoquinoline**, ^1H and ^{13}C NMR will reveal the specific substitution pattern on the isoquinoline core.

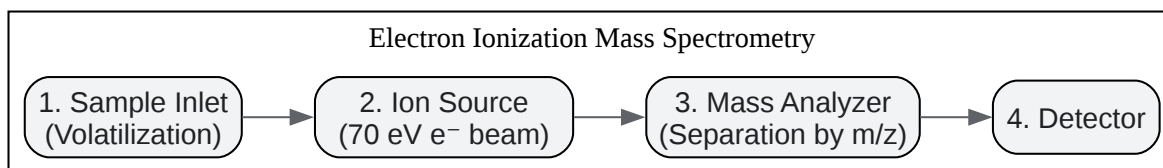
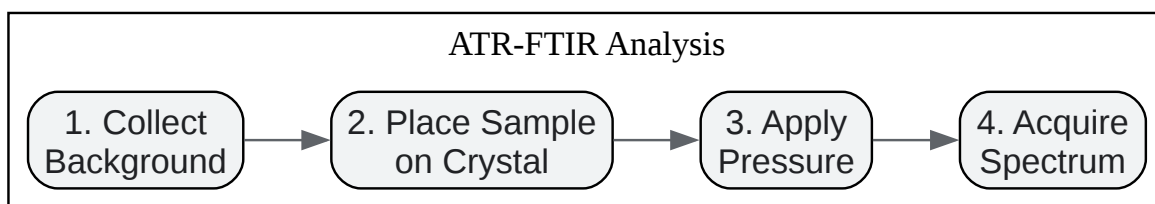
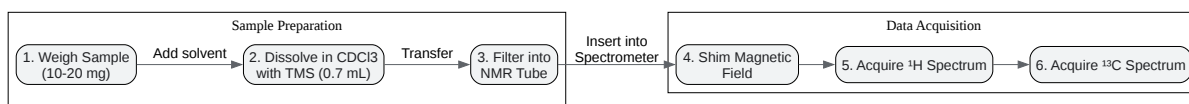
Expertise & Experience: The Rationale Behind the NMR Protocol

The choice of solvent and internal standard is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl_3) is a common and effective solvent for many nonpolar to moderately polar organic compounds like the target molecule.[2] Tetramethylsilane (TMS) is the universally accepted internal standard for ^1H and ^{13}C NMR in organic solvents because its signal appears upfield from most organic protons and carbons, preventing spectral overlap, and it is chemically inert.[3] A sample concentration of 5-25 mg for ^1H NMR and 20-50 mg for ^{13}C NMR is recommended to achieve an optimal signal-to-noise ratio within a reasonable acquisition time.[2][4]

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh 10-20 mg of **8-Bromo-3-chloroisoquinoline** into a clean, dry vial.[5][6]
- Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v TMS.[2]
- Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is crucial for sharp, well-resolved NMR signals.[3]
- Filtration & Transfer: Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[5]
- Analysis: Insert the NMR tube into the spectrometer. Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz spectrometer are typically sufficient.

Visualization: NMR Sample Preparation Workflow



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- To cite this document: BenchChem. [Spectroscopic data for 8-Bromo-3-chloroisoquinoline (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1373807#spectroscopic-data-for-8-bromo-3-chloroisoquinoline-nmr-ir-ms]

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